1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
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Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
On the Structure of Carbamoylated 2‐Phenylaminopyridines
Research has demonstrated the reactions of 2-phenylaminopyridine with phenyl isocyanate, leading to the synthesis of expected urea derivatives. These studies provide foundational knowledge on the structural aspects of carbamoylated compounds, which are crucial for further chemical synthesis and applications in drug development (Mørkved, 1986).
Room Temperature Hydroamination of N-alkenyl Ureas
The catalytic activities of gold(I) N-heterocyclic carbene complexes in the hydroamination of N-alkenyl ureas have been explored, demonstrating the potential for efficient synthesis of nitrogen heterocycles. This research underscores the importance of catalysis in organic synthesis, potentially leading to novel pharmaceuticals (Bender & Widenhoefer, 2006).
The Reactions of 5-amino-1,2,3,4-thiatriazoles with Isocyanates
This study delves into the reactions between 5-(arylamino)-1,2,3,4-thiatriazoles and isocyanates, revealing pathways to synthesize ureas that rearrange under specific conditions. Such research provides insights into the versatility of urea derivatives in chemical reactions, offering pathways for novel compound synthesis (Kaugars, Atherton, & Han, 1992).
Structure-Based Drug Designing and Synthesis of Sulphonylureas/Guanidine-Based Derivatives
Investigations into the design, synthesis, and characterization of substituted sulphonylureas/guanidine-based derivatives as hypoglycemic agents highlight the application of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea in medicinal chemistry. Such studies contribute to the development of new therapeutic agents, emphasizing the compound's potential in drug discovery (Panchal et al., 2017).
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22-15-20(16-27(22)21-9-5-2-6-10-21)26-23(29)25-19-13-11-18(12-14-19)24-17-7-3-1-4-8-17/h1-14,20,24H,15-16H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLEIMHYOAUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.